molecular formula C24H18BrF3N4O B11669504 3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11669504
M. Wt: 515.3 g/mol
InChI Key: ULOKGLMADVMCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N-(NAPHTHALEN-1-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a naphthalene ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 3-BROMO-N-(NAPHTHALEN-1-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a series of chemical reactions. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a brominated pyrazolo[1,5-a]pyrimidine derivative as a starting material, which undergoes coupling with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-BROMO-N-(NAPHTHALEN-1-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-BROMO-N-(NAPHTHALEN-1-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-N-(NAPHTHALEN-1-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B, which plays a role in the degradation of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in neurodegenerative conditions.

Comparison with Similar Compounds

Similar compounds to 3-BROMO-N-(NAPHTHALEN-1-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:

The uniqueness of 3-BROMO-N-(NAPHTHALEN-1-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H18BrF3N4O

Molecular Weight

515.3 g/mol

IUPAC Name

3-bromo-N-naphthalen-1-yl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H18BrF3N4O/c25-20-21(23(33)30-17-12-6-10-14-7-4-5-11-16(14)17)31-32-19(24(26,27)28)13-18(29-22(20)32)15-8-2-1-3-9-15/h1-12,18-19,29H,13H2,(H,30,33)

InChI Key

ULOKGLMADVMCFC-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=CC=CC4=CC=CC=C43)Br)C5=CC=CC=C5

Origin of Product

United States

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